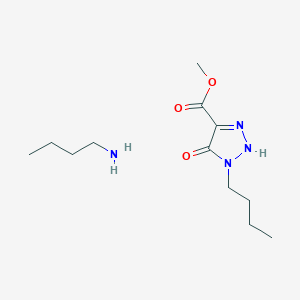
butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate is a compound that combines an amine group with a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate typically involves the reaction of butan-1-amine with a triazole derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro compounds, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives.
Aplicaciones Científicas De Investigación
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-amine: A simple amine with similar reactivity but lacking the triazole ring.
Methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate: A triazole derivative without the amine group.
Uniqueness
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate is unique due to the combination of an amine group and a triazole ring in a single molecule.
Propiedades
Número CAS |
90996-96-6 |
|---|---|
Fórmula molecular |
C12H24N4O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
butan-1-amine;methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O3.C4H11N/c1-3-4-5-11-7(12)6(9-10-11)8(13)14-2;1-2-3-4-5/h10H,3-5H2,1-2H3;2-5H2,1H3 |
Clave InChI |
KBNAJDIYMWXCPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN.CCCCN1C(=O)C(=NN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



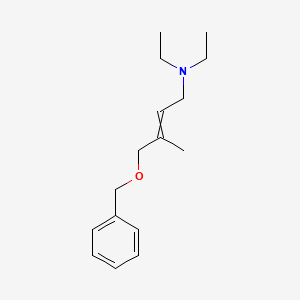
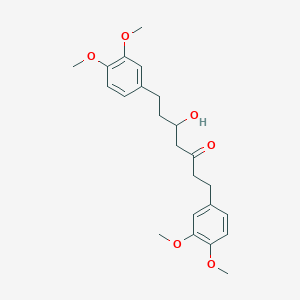
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)

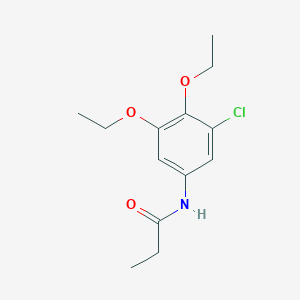
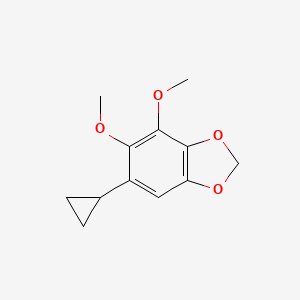
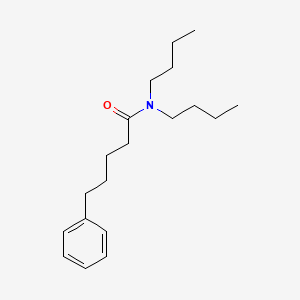
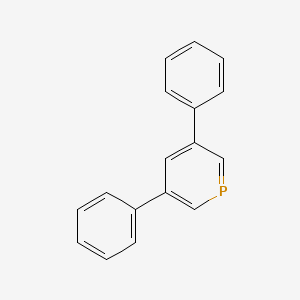


![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)

![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
